molecular formula C11H10ClN5O2S B2468743 2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide CAS No. 869068-24-6

2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide

Cat. No. B2468743
CAS RN: 869068-24-6
M. Wt: 311.74
InChI Key: IECGYPJJRVGMPR-UHFFFAOYSA-N
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Description

The compound “2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide” is a derivative of 1,2,4-triazine . 1,2,4-Triazines are six-membered heterocyclic compounds possessing three nitrogen atoms in its structure . They have been found to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, and antihypertensive .


Synthesis Analysis

While specific synthesis methods for this compound are not available, 1,2,4-triazine derivatives can be synthesized from biologically active 1-aryl-2-hydrazinoimidazolines .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-triazine ring, which is a six-membered heterocyclic ring analogous to the benzene ring but with three carbons replaced by nitrogens . It also contains an amine group (-NH2), a sulfanyl group (-SH), and an acetamide group (CH3CONH2).

Scientific Research Applications

Spectroscopic Analysis and Chemical Interactions

One study characterized an antiviral active molecule similar to the compound , emphasizing its vibrational spectroscopic signatures obtained through Raman and Fourier transform infrared spectroscopy. The study utilized density functional theory to explore its geometric equilibrium, hydrogen bond interactions, and vibrational wavenumbers. Such detailed analysis aids in understanding the molecule's stability and interactions within a crystal structure, offering insights into its potential pharmaceutical applications (Jenepha Mary, Pradhan, & James, 2022).

Antimicrobial Studies

Research into sulfanilamide derivatives, which share a structural resemblance with the compound, has shown a variety of biological activities. These derivatives were characterized for their antimicrobial properties against bacterial and fungal strains, although the results indicated moderate to no significant activity in some cases. Such studies are crucial for the development of new antimicrobial agents and understanding the structure-activity relationships of these compounds (Lahtinen et al., 2014).

Enzyme Inhibition

Another area of application is the exploration of enzyme inhibition properties. Derivatives of 1,3,4-oxadiazole and acetamide, similar to the compound of interest, have been synthesized and evaluated for their antibacterial and anti-enzymatic potential. Such research contributes to identifying new therapeutic agents by understanding how these molecules interact with biological enzymes and potentially inhibit their activity, offering pathways for drug development (Nafeesa et al., 2017).

Antiviral Activity

The compound and its derivatives have also been evaluated for antiviral activity. For example, research on derivatives targeting the Flu A (H1N1) virus showed promising results, indicating the potential of these molecules as antiviral agents. This opens up avenues for the development of new treatments for viral infections, underscoring the importance of such compounds in medicinal chemistry (Demchenko et al., 2020).

properties

IUPAC Name

2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN5O2S/c12-7-1-3-8(4-2-7)15-9(18)6-20-11-16-14-5-10(19)17(11)13/h1-5H,6,13H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IECGYPJJRVGMPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NN=CC(=O)N2N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-chlorophenyl)acetamide

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